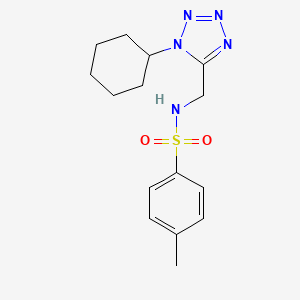
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives involves a multi-step process. For instance, the synthesis of N-benzyl-4-methylbenzenesulfonamides starts with the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. This is followed by benzylation to afford the substituted N-benzyl-4-methylbenzenesulfonamides . Similarly, the synthesis of other sulfonamide derivatives, such as 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, involves a series of reactions including the use of Density Functional Theory (DFT) calculations to assist in the spectral assignments and provide structural and spectroscopic information .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques and crystallographic methods. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group . Schiff base derivatives exhibit tautomerism, which is crucial for their photochromic and thermochromic characteristics, as seen in the case of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide . The molecular structure and intermolecular interactions of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were also studied using Hirshfeld surface analysis and NBO investigations .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be complex. For instance, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents leads to various products, indicating a solvent-dependent reaction pathway . The electrophilic and nucleophilic attack sites within the molecules can be explored through charge transfer studies, as demonstrated in the synthesis and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Spectroscopic studies, including FT-IR, Laser-Raman, UV-vis, and NMR, provide insights into the vibrational wavenumbers, chemical shifts, and electronic absorption wavelengths, which are essential for understanding the properties of these molecules . Theoretical calculations, such as DFT, are used to predict and support the experimental findings, offering a comprehensive understanding of the electronic structures and properties of the sulfonamide derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized in various studies. For instance, Purushotham and Poojary (2018) synthesized N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide and investigated its potential as an antitubercular agent by docking it against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018). Similarly, Al-Hourani et al. (2016) synthesized N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and determined its structure through X-ray crystallography. They also conducted molecular docking studies to understand its interaction with the cyclooxygenase-2 enzyme (Al-Hourani et al., 2016).
Biochemical Interactions and Applications
The derivatives of this compound have shown various biochemical interactions and potential applications. González-Álvarez et al. (2013) discussed mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding, DNA cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013). Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base and highlighted its high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Miscellaneous Applications
In addition to its biochemical applications, derivatives of this compound have also been explored in other fields. Fischer, Millan, and Ritter (2013) described the synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) and its applications, suggesting the versatility of these compounds in various chemical transformations (Fischer, Millan, & Ritter, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-12-7-9-14(10-8-12)23(21,22)16-11-15-17-18-19-20(15)13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMQVWPBLYUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)
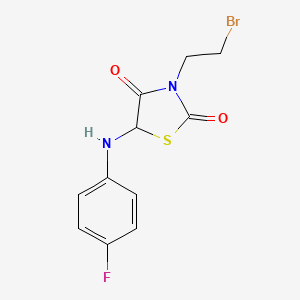
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)
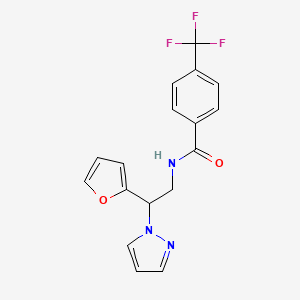
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)
![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

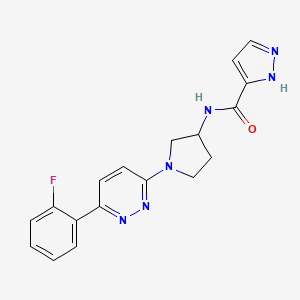
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
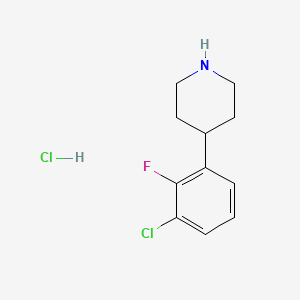

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)
![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)
